BenchChemオンラインストアへようこそ!

5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione

Epigenetics Bromodomain inhibition Drug discovery

Choose 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione for its unique BRD2 BD2 affinity (Kd=32 nM) and >1000-fold selectivity over BRD3 BD2 (IC50>50 µM). This 5-bromo substitution drives steric and electronic effects absent in 5-Cl, 6-Br, or unsubstituted analogs, avoiding irreproducible SAR. Also a validated anti-HIV-1 hit (IC50 30.6 µM) and key intermediate for pyrrolobenzodiazepine libraries. Procure this specific regioisomer to prevent assay failure and wasted synthesis resources.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
Cat. No. B8512812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)NC(=O)O2
InChIInChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)10-8(12)13-5/h1-3H,(H,10,11,12)
InChIKeyCNNZSIKKUZNMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione Procurement: Chemical Identity and Core Research Scaffold


5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione (synonyms: 5-bromoisatoic anhydride, 6-bromo-1H-3,1-benzoxazine-2,4-dione; CAS: 4692-98-2) is a halogenated benzoxazinedione derivative with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol [1]. This compound features a fused benzoxazine ring system with a bromine substituent at the 5-position (or 6-position depending on the naming convention), which distinguishes it from other benzoxazinediones and influences its reactivity and biological profile . As a versatile building block, it is commonly utilized as an intermediate in the synthesis of complex heterocycles, particularly benzodiazepines and other pharmaceutically relevant scaffolds [2]. Its utility in medicinal chemistry is further supported by documented biological activities against bromodomain-containing proteins and other targets [3].

Why Substituting 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione with a Generic Benzoxazinedione Can Compromise Research Outcomes


In the context of scientific research and industrial procurement, the assumption that all benzoxazine-2,4-diones are functionally interchangeable is a critical error. The specific position and nature of the halogen substituent on the benzoxazine ring profoundly impacts the compound's chemical reactivity, physicochemical properties, and biological target engagement [1]. For instance, the bromine atom at the 5-position in 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione introduces unique steric and electronic effects that are absent in the unsubstituted core or in analogs with alternative halogens (e.g., 5-chloro) or different substitution patterns (e.g., 6-bromo or 7-bromo) . These differences manifest as measurable variations in binding affinities for key biological targets, such as bromodomain-containing proteins, and can determine the success or failure of downstream synthetic applications and biological assays [2]. Therefore, substituting this specific compound with a generic alternative without supporting quantitative evidence can lead to irreproducible results, misleading structure-activity relationship (SAR) conclusions, and wasted research resources.

Quantitative Differentiation of 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione Against Key Analogs


High-Affinity Binding to BRD2 Bromodomain BD2 Differentiates 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione from Unsubstituted and Alternative Halogen Analogs

5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione demonstrates a high binding affinity (Kd = 32 nM) for the BD2 domain of the BRD2 bromodomain, a key epigenetic reader protein [1]. This level of affinity is not observed with the unsubstituted parent compound, 2H-1,3-benzoxazine-2,4(1H)-dione, for which no comparable high-affinity binding to BRD2 has been reported in the same BROMOscan assay [2]. Furthermore, the structurally similar 5-chloro analog (5-chloro-2H-1,3-benzoxazine-2,4(1H)-dione) exhibits no documented activity against BRD2 in publicly available databases, highlighting the critical role of the bromine atom at the 5-position for this specific target engagement .

Epigenetics Bromodomain inhibition Drug discovery

Submicromolar Inhibition of BRPF1 Bromodomain by 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione

5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione inhibits the BRPF1 bromodomain (also known as Peregrin) with an IC50 of 65 nM [1]. This level of potency represents a significant point of differentiation, as this compound is among a limited set of benzoxazine-2,4-dione derivatives with documented BRPF1 inhibitory activity [2]. In contrast, the unsubstituted parent compound, 2H-1,3-benzoxazine-2,4(1H)-dione, does not demonstrate any reported inhibition of BRPF1 under similar assay conditions [2]. This suggests that the 5-bromo substituent is a key determinant for BRPF1 engagement.

Epigenetics BRPF1 inhibition Chemical probe

Low-Micromolar Antiviral Activity of 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione Against HIV-1

5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione (referred to as compound 5-06 in the study) exhibits antiviral activity against HIV-1 with an IC50 of 30.6 µM (95% CI: 20.6-45.2 µM) in a monocytic cell line, and an IC50 of 36.4 µM (95% CI: 11.0-120.4 µM) in a bicyclic assay [1]. While not a nanomolar inhibitor, this level of activity is notable within the benzoxazinedione class, where many derivatives show no antiviral effects. For comparison, the unsubstituted 2H-1,3-benzoxazine-2,4(1H)-dione lacks any reported antiviral activity against HIV-1 in published studies, underscoring the functional importance of the 5-bromo substituent for this biological phenotype [2].

Antiviral research HIV-1 Virology

Selectivity Profile Against Bromodomain-Containing Proteins Informs Target Selection for 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione

5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione displays a wide range of activities across different bromodomain-containing proteins, ranging from high nanomolar affinity for BRD2 BD2 (Kd = 32 nM) [1] and BRPF1 (IC50 = 65 nM) [2] to micromolar or no significant inhibition for BRD3 BD2 (IC50 > 50 µM) [3] and BRPF3 (IC50 = 7.6 µM) [4]. This selectivity profile is in stark contrast to pan-BET bromodomain inhibitors (e.g., (+)-JQ1, which potently inhibits BRD2, BRD3, and BRD4 with IC50 values < 100 nM) , and is a direct consequence of the compound's specific 5-bromo benzoxazinedione scaffold. This differential activity fingerprint allows researchers to probe specific bromodomain biology with greater precision.

Epigenetics Bromodomain Selectivity

Optimal Application Scenarios for 5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione Based on Quantitative Evidence


Epigenetic Probe Development Targeting BRD2 Bromodomain BD2

The high binding affinity (Kd = 32 nM) of 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione for the BD2 domain of BRD2 makes it a privileged starting point for developing chemical probes to dissect BRD2 function in gene regulation and disease [1]. Unlike broad-spectrum BET inhibitors, this compound exhibits selectivity over other bromodomain proteins, such as BRD3 BD2 (IC50 > 50 µM) [2], allowing for more precise perturbation of BRD2-mediated pathways in cell-based assays. Researchers investigating BRD2's role in cancer, inflammation, or metabolic disorders should consider this compound over unsubstituted or alternative halogen analogs, which lack this specific activity profile.

Synthesis of Complex Heterocycles and Pharmaceutical Intermediates

5-Bromo-2H-1,3-benzoxazine-2,4(1H)-dione serves as a versatile building block in organic synthesis, particularly in the construction of biologically active benzodiazepines and related scaffolds [1]. Its reactivity profile, influenced by the electron-withdrawing bromine atom and the electrophilic carbonyl groups, allows for efficient incorporation into more complex molecular architectures. For example, it has been utilized in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione derivatives, which are of interest in medicinal chemistry [2]. Procurement of this specific compound ensures access to a validated synthetic intermediate for generating diverse heterocyclic libraries.

HIV-1 Antiviral Lead Optimization

The low-micromolar anti-HIV-1 activity (IC50 = 30.6 µM in MonoCycle assay) exhibited by 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione provides a foundation for structure-based lead optimization in antiviral research [1]. While its potency requires improvement, the compound represents one of the few benzoxazinedione derivatives with documented antiviral effects, distinguishing it from inactive analogs. Medicinal chemistry teams focused on HIV-1 can utilize this compound as a validated hit for designing next-generation inhibitors, leveraging the bromine atom's position for further derivatization and potency enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.